4-Bromo-2-(thienyl)pyridine

Description

Significance of Halogenated Pyridine-Thiophene Hybrid Scaffolds in Modern Organic Chemistry

Halogenated pyridine-thiophene hybrid scaffolds are a class of organic compounds that incorporate both a pyridine (B92270) and a thiophene (B33073) ring, with one or more halogen substituents. The presence of the electron-deficient pyridine ring and the electron-rich thiophene ring within the same molecule creates unique electronic properties and reactivity patterns. The halogen atom, typically bromine or chlorine, serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce further molecular complexity. This strategic combination of functionalities makes these scaffolds highly valuable in the construction of complex molecules with tailored properties for various applications, including medicinal chemistry and materials science. nih.govnih.gov

Overview of Heteroaromatic Building Blocks for Advanced Synthesis and Materials Science

Heteroaromatic building blocks are fundamental components in the synthesis of advanced materials and complex organic molecules. jmchemsci.com Their incorporation into molecular structures can profoundly influence properties such as light absorption and emission, charge transport, and biological activity. mdpi.com The development of novel synthetic methods to access diverse functionalized heterocyclic compounds is a key area of research, as it expands the accessible chemical space for drug discovery and the design of new materials. jmchemsci.com Recent trends have focused on the development of catalytic C-H functionalization, which allows for the direct modification of heterocyclic rings, promoting atom and step economy in synthesis. thieme-connect.com

Positioning of 4-Bromo-2-(thienyl)pyridine within the Landscape of Functionalized Heterocycles

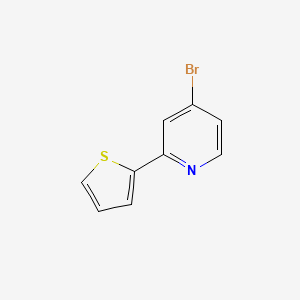

This compound is a prime example of a functionalized heterocycle that serves as a bifunctional building block. It possesses a pyridine ring substituted with a thiophene ring at the 2-position and a bromine atom at the 4-position. This specific arrangement of a halogen and a second heteroaromatic ring provides two distinct points for chemical modification. The bromine atom can readily participate in cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to form new carbon-carbon bonds. researchgate.net The thienyl group can also be functionalized, offering another avenue for structural diversification. This versatility makes this compound a valuable precursor for the synthesis of more complex polypyridyl ligands and other functional organic molecules.

Current Research Trends and Unaddressed Challenges in the Chemistry of this compound

Current research involving pyridine-thiophene scaffolds is often directed towards their application in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and solar cells. The combination of electron-donating and electron-accepting moieties can lead to materials with desirable photophysical properties.

However, challenges remain in the selective and efficient synthesis of specific isomers of bromo(thienyl)pyridines. For instance, controlling the regioselectivity of bromination on the pyridine or thiophene ring can be complex. Furthermore, developing more sustainable and efficient catalytic methods for the functionalization of these building blocks is an ongoing area of investigation. Future research will likely focus on expanding the library of functionalized pyridine-thiophene derivatives and exploring their potential in new applications, driven by a deeper understanding of their structure-property relationships.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H6BrNS |

| Molecular Weight | 240.12 g/mol |

| IUPAC Name | 4-Bromo-2-(thiophen-2-yl)pyridine |

| SMILES | C1=CSC(=C1)C2=CC(=NC=C2)Br |

| InChI | InChI=1S/C9H6BrNS/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H |

| InChIKey | DZYRYIZEUPRISM-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-thiophen-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQJCEGXBGVQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302446 | |

| Record name | Pyridine, 4-bromo-2-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086381-45-4 | |

| Record name | Pyridine, 4-bromo-2-(2-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-bromo-2-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 4 Bromo 2 Thienyl Pyridine

Retrosynthetic Considerations for the 4-Bromo-2-(thienyl)pyridine Core

Retrosynthetic analysis of this compound reveals several logical disconnections for its synthesis. The primary disconnection points are the C-Br bond and the C-C bond linking the pyridine (B92270) and thiophene (B33073) rings.

Disconnection of the C-Br bond: This approach suggests the synthesis of a 2-(thienyl)pyridine precursor followed by a regioselective bromination at the 4-position of the pyridine ring. This strategy relies on the ability to control the electrophilic substitution on the pyridine ring, which can be challenging due to the ring's inherent electron-deficient nature.

Disconnection of the Pyridine-Thiophene C-C bond: This strategy involves the coupling of a suitably functionalized pyridine and a thiophene derivative. This is a widely employed and versatile approach, with several powerful cross-coupling reactions available to forge the biaryl bond. The starting materials would be a 4-bromopyridine (B75155) derivative and a thienyl organometallic or boronic acid species, or vice versa. This approach often provides better control over the regiochemistry of the final product. lakotalakes.com

Direct Bromination Strategies for 2-(thienyl)pyridine Derivatives

Direct bromination of a pre-formed 2-(thienyl)pyridine core is a straightforward approach to introduce the bromine atom at the desired 4-position. However, the electron-deficient nature of the pyridine ring and the electron-rich nature of the thiophene ring can lead to challenges in regioselectivity.

Electrophilic bromination of pyridine itself typically requires harsh conditions and often leads to substitution at the 3- and 5-positions. abertay.ac.uk The presence of the electron-donating thienyl group at the 2-position can influence the regiochemical outcome. To achieve bromination at the 4-position of the pyridine ring, specific reagents and conditions are necessary to overcome the deactivating effect of the ring nitrogen and direct the electrophile to the desired position. For instance, the use of bromine in the presence of a strong acid or a Lewis acid catalyst can be explored. abertay.ac.uk

Alternatively, bromination of 2-(thienyl)pyridine can sometimes lead to substitution on the more reactive thiophene ring. For example, direct bromination with N-bromosuccinimide (NBS) in acidic media has been shown to target the electron-rich 5-position of the thienyl ring. To circumvent this, protection of the thiophene ring or the use of directing groups on the pyridine ring might be necessary to favor bromination at the 4-position.

A notable example of a direct bromination strategy involves the synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine, where a multi-step process involving phosphorus pentabromide (PBr5) and phosphorus oxybromide (POBr3) is used for the bromination step. researchgate.net While not directly on 2-(thienyl)pyridine, this illustrates the types of reagents that can be employed for such transformations.

Cross-Coupling Reactions for the Formation of the Pyridine-Thiophene Linkage

Cross-coupling reactions are a cornerstone of modern organic synthesis and provide powerful tools for constructing the C-C bond between the pyridine and thiophene rings in precursors to this compound.

Suzuki-Miyaura Coupling Protocols for Thienyl Introduction

The Suzuki-Miyaura coupling is a widely used method for the formation of aryl-aryl bonds due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. rsc.org In the context of synthesizing 2-(thienyl)pyridine precursors, this reaction typically involves the coupling of a halopyridine with a thiopheneboronic acid or vice versa.

A common approach is the reaction of a 2-halopyridine with a thiopheneboronic acid in the presence of a palladium catalyst and a base. For instance, 2-bromopyridine (B144113) can be coupled with 2-thiopheneboronic acid using a palladium catalyst to yield 2-(2-thienyl)pyridine. Similarly, the synthesis of 4-(2-thienyl)pyridine (B3049628) derivatives has been achieved by reacting 2-amino-3-nitro-4-chloropyridine with thiophene-2-boronic acid pinacol (B44631) ester. smolecule.com

The synthesis of various thienylpyridazines has also been successfully achieved via Suzuki-Miyaura coupling, demonstrating the versatility of this method for creating bonds between pyridine-like heterocycles and thiophene. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. chemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 2-Bromopyridine | 2-Thiopheneboronic acid | Palladium catalyst | - | Tetrahydrofuran (THF) | 2-(2-Thienyl)pyridine |

| 2-Amino-3-nitro-4-chloropyridine | Thiophene-2-boronic acid pinacol ester | Tetrakis(triphenylphosphine)palladium(0) | Cesium carbonate | 1,4-Dioxane/water | 2-Amino-3-nitro-4-(2-thienyl)pyridine smolecule.com |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate | Dimethoxyethane (DME)/ethanol (B145695)/water | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines nih.gov |

| 3-Bromopyridine (B30812) | 5-Bromo-2-thienylboronic acid | Pd(dppf)Cl₂ | Potassium carbonate | Toluene/water | 3-Bromo-5-(2-thienyl)pyridine |

Stille Coupling Methods in the Synthesis of 2-(thienyl)pyridine Precursors

The Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide catalyzed by a palladium complex, is another effective method for forming the pyridine-thiophene linkage. rsc.org This reaction is known for its tolerance of a wide variety of functional groups.

For example, the synthesis of 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine has been accomplished using a Stille coupling reaction. electrochemsci.orgresearchgate.net This method can also be used iteratively to create more complex structures, such as 2,3,5,6-tetra(2-thienyl)pyridine, by reacting with 2-(tributylstannyl)thiophene. smolecule.com The synthesis of 3-(5-bromothiophen-2-yl)pyridine (B62525) can be achieved by coupling 3-(tributylstannyl)pyridine (B1335939) with 5-bromo-2-thienyl triflate.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 2,5-Dihalopyridine | 3,4-Ethylenedioxythien-2-yl trimethylstannane | - | - | 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine electrochemsci.orgresearchgate.net |

| 3-(Tributylstannyl)pyridine | 5-Bromo-2-thienyl triflate | Pd₂(dba)₃ | Dioxane | 3-(5-Bromothiophen-2-yl)pyridine |

Negishi Coupling Approaches and Related Organometallic Strategies

The Negishi coupling reaction, which utilizes an organozinc reagent as the coupling partner, offers a powerful alternative for the synthesis of 2-(thienyl)pyridine precursors. rsc.org Organozinc reagents are often more reactive than their boron and tin counterparts, which can be advantageous in certain cases. nih.gov

The direct preparation of 2-pyridylzinc bromide has been developed, which can then undergo palladium-catalyzed coupling reactions with various electrophiles, including aryl halides, to form 2-arylpyridines. researchgate.net This methodology can be adapted for the synthesis of 2-(thienyl)pyridines by using an appropriate thienyl halide as the coupling partner. The use of Pd₂(dba)₃ and X-Phos as a catalytic system enables the Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides to produce 2-aryl-substituted pyridines and thiophenes in high yields. organic-chemistry.org

The synthesis of pyridine-containing amino acids has also been achieved using Negishi cross-couplings, highlighting the reaction's utility in complex molecule synthesis. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 2-Pyridylzinc bromide | Aryl halide | Palladium catalyst | 2-Arylpyridine researchgate.net |

| 2-Heterocyclic organozinc reagent | Aryl chloride | Pd₂(dba)₃ / X-Phos | 2-Aryl-substituted pyridine/thiophene organic-chemistry.org |

| Halopyridines | Iodozinc species from aspartic acid | Pd₂(dba)₃ / P(2-furyl)₃ | Pyridine-containing amino acids rsc.org |

Sequential Functionalization and Multistep Synthetic Routes to this compound

In addition to direct coupling methods, this compound can be synthesized through multistep sequences that involve the gradual construction and functionalization of the heterocyclic core. These routes offer flexibility in introducing various substituents and can be tailored to achieve specific isomers.

One general strategy involves starting with a functionalized pyridine or thiophene and building the other ring onto it. For instance, a substituted pyridine can be synthesized and then a thiophene ring can be annulated onto it. nih.gov Conversely, a pre-functionalized thiophene can serve as the starting point for the construction of the pyridine ring. scirp.org

A reported multistep synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline (B41778) involves a sequence of reactions including protection, bromination, and chlorination, which highlights the general principles of sequential functionalization that can be applied to heterocyclic systems. researchgate.net Similarly, the synthesis of Tyrian purple involves a multistep sequence starting from o-nitroaniline, which includes bromination and subsequent cyclization steps. semanticscholar.org

The synthesis of 4-[ω-(3-thienyl)alkyl]pyridines has been achieved by reacting 3-(ω-bromoalkyl)thiophene with the anion derived from 4-methylpyridine. publish.csiro.au This demonstrates a strategy of linking the two rings via an alkyl chain, which could potentially be modified to form a direct bond.

Furthermore, a one-pot sequential synthesis of tetrasubstituted thiophenes has been developed, which could be adapted for the synthesis of highly substituted thienylpyridines. beilstein-journals.org The synthesis of substituted dihydro-thieno[2',3':4,5]thieno[2,3-c]quinolin-6-ones from bromo-substituted 2-thienylacrylic acids also showcases a multistep approach to complex fused heterocyclic systems containing a thiophene moiety. mdpi.com

These multistep routes, while often longer, provide a high degree of control over the final structure and allow for the introduction of a wide range of functional groups.

Green Chemistry Principles and Sustainable Synthesis of Halogenated Heterocycles

The principles of green chemistry are increasingly influencing the synthesis of halogenated heterocycles, aiming to reduce environmental impact and enhance safety. mdpi.comfrontiersin.org This involves the use of less hazardous reagents, environmentally benign solvents, and more energy-efficient reaction conditions. royalsocietypublishing.org

Key aspects of green chemistry applied to the synthesis of halogenated heterocycles include:

Use of Safer Halogenating Agents: Traditional brominating agents like liquid bromine can be hazardous. Greener alternatives include N-bromosuccinimide (NBS), which is easier to handle, and systems like sodium halides (e.g., NaBr) in combination with an oxidant like hydrogen peroxide or Oxone®. researchgate.netscirp.orgcdnsciencepub.com This in-situ generation of the electrophilic halogen species ("Br+") avoids the direct use of more toxic elemental halogens. cdnsciencepub.com

Environmentally Benign Solvents: The replacement of hazardous chlorinated solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a major focus. nih.govresearchgate.net Reactions performed in aqueous media or under solvent-free conditions are particularly desirable. researchgate.netresearchgate.net

Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that avoid the use of heavy metal catalysts is a significant goal of green chemistry. mdpi.comscirp.org While many cross-coupling reactions rely on palladium or other transition metals, research is ongoing to find catalyst-free alternatives or to use more benign and recyclable catalysts. frontiersin.orgresearchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. researchgate.netresearchgate.netresearchgate.net Microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.net

An example of a green halogenation protocol involves the use of hydrogen peroxide in aqueous acetic acid with an ammonium (B1175870) halide to generate the active halogenating species. cdnsciencepub.com This method has been shown to be effective for electron-rich heterocyclic rings like thiophenes and pyrroles, offering high regioselectivity. cdnsciencepub.com

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product, in this case, this compound. This involves a systematic study of various parameters that can influence the reaction outcome.

Key Parameters for Optimization:

Catalyst and Ligand: In cross-coupling reactions, the choice of catalyst (e.g., a palladium complex) and the associated ligand is critical. mdpi.com The ligand can influence the efficiency of the catalytic cycle and the selectivity of the reaction. For the synthesis of bipyridines, different palladium catalysts and ligands have been explored to improve yields. mdpi.com

Base: The choice and amount of base can significantly affect the reaction rate and yield. acs.org For instance, in a one-pot synthesis of 1,5-diketones, various bases like KOH and NaOH were tested, with KOH proving to be more effective under certain conditions. acs.org

Solvent: The solvent can influence the solubility of reactants, the reaction rate, and sometimes the selectivity. acs.org The transition from hazardous solvents like dichloromethane (B109758) to greener alternatives like ethanol or water is a key consideration. nih.govresearchgate.net

Temperature: Temperature plays a vital role in reaction kinetics. acs.org Optimization often involves finding the ideal temperature that provides a good reaction rate without leading to decomposition or the formation of side products. In the synthesis of thiochromeno[4,3-b]pyridine derivatives, increasing the temperature from 155 °C to 170 °C resulted in a significant increase in yield. acs.org

Reaction Time: Optimizing the reaction time ensures that the reaction goes to completion without the formation of degradation products. researchgate.net Microwave-assisted synthesis often allows for a dramatic reduction in reaction time compared to conventional heating methods. researchgate.net

Data on Optimization of a Related Synthesis:

The following table illustrates the optimization of reaction conditions for the synthesis of a 1,5-diketone, a precursor for some pyridine derivatives, highlighting the impact of base and solvent on the yield. acs.org

| Entry | Base (equiv) | Solvent | Time (h) | Yield (%) |

| 1 | KOH (1.0) | EtOH | 18 | 37 |

| 2 | KOH (2.0) | EtOH | 18 | 40 |

| 3 | KOH (2.0) | EtOH | 12 | 45 |

| 4 | KOH (1.0) | EtOH (reflux) | 3 | 62 |

| 5 | KOH (2.0) | EtOH (reflux) | 3 | 49 |

| 6 | KOH (1.0) | MeOH (reflux) | 3 | 49 |

| 7 | KOH (1.0) | MeCN (reflux) | 3 | 60 |

| 8 | NaOH (1.0) | EtOH (reflux) | 3 | 55 |

| 9 | NaOH (1.0) | MeOH (reflux) | 3 | 41 |

| 10 | NaOH (1.0) | MeCN (reflux) | 3 | 58 |

| Data sourced from a study on the one-pot synthesis of 1,5-diketones. acs.org |

This systematic approach to optimizing reaction parameters is essential for developing efficient and selective syntheses of target molecules like this compound.

Reactivity and Advanced Chemical Transformations of 4 Bromo 2 Thienyl Pyridine

Palladium-Catalyzed Functionalization at the 4-Bromo Position

The carbon-bromine bond at the 4-position of the pyridine (B92270) ring is the most labile site for palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide range of substituents, including aryl, alkynyl, alkenyl, and amino groups.

Suzuki-Miyaura Reactions with Diverse Boronic Acids and Esters

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and 4-bromo-2-(thienyl)pyridine is an excellent substrate for this transformation. It can be coupled with a variety of aryl, heteroaryl, and vinyl boronic acids and esters to generate more complex molecular architectures. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand and a base.

Key to a successful Suzuki-Miyaura coupling is the choice of catalyst, ligand, and base. For the coupling of heteroaryl halides, phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh3) and bulky, electron-rich biaryl phosphine ligands have proven effective. The choice of base, typically an inorganic carbonate or phosphate, is also crucial for the efficiency of the transmetalation step. While specific studies on this compound are not extensively documented, related couplings of bromopyridines with thienylboronic acids or vice-versa provide insight into typical reaction conditions. For instance, the coupling of 3-bromopyridine (B30812) with 3-thienyl boronic acid derivatives has been successfully achieved nih.govacs.org.

Table 1: Representative Conditions for Suzuki-Miyaura Reactions of Bromopyridines

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 3-Bromopyridine | 3-Thienyl DABO Boronate | Pd(dba)2 / (t-Bu)3P·HBF4 | - | Toluene | 80 | 73 nih.govacs.org |

| 2 | 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd2(dba)3 / PCy3 | KF | Dioxane | 80 | 74 nih.gov |

| 3 | 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd2(dba)3 / PCy3 | KF | Dioxane | 80 | 82 nih.gov |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling enables the direct introduction of an alkyne moiety at the 4-position of the pyridine ring, forming a C(sp²)-C(sp) bond scirp.orgnih.gov. This reaction is a cornerstone in the synthesis of conjugated enynes and aryl alkynes organic-chemistry.org. The reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine, to facilitate the deprotonation of the terminal alkyne organic-chemistry.org.

The scope of the Sonogashira reaction is broad, accommodating a wide range of terminal alkynes. The reaction conditions are generally mild, often proceeding at room temperature. For bromopyridine substrates, slightly elevated temperatures may be required to achieve good yields. The choice of palladium catalyst and ligands can influence the reaction efficiency.

Table 2: Typical Conditions for Sonogashira Coupling of Bromopyridines

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2 / PPh3 / CuI | Et3N | DMF | 100 | 95 scirp.org |

| 2 | 4-Bromobenzonitrile | Phenylacetylene | NS-MCM-41-Pd / CuI | Et3N | Toluene | 100 | 85 nih.gov |

| 3 | 4-Bromo-6H-1,2-oxazine | Trimethylsilylacetylene | PdCl2(PPh3)2 / CuI | Et3N | Toluene | RT | 85 researchgate.net |

Heck Coupling for Alkene Functionalization

The Heck reaction provides a method for the arylation of alkenes, forming a new carbon-carbon bond with the elimination of a hydrogen halide wikipedia.org. This reaction allows for the introduction of a vinyl group at the 4-position of this compound. The reaction is catalyzed by a palladium(0) complex and requires a base to neutralize the hydrogen halide formed during the catalytic cycle wikipedia.orgorganic-chemistry.org.

A variety of alkenes can be used in the Heck reaction, including acrylates, styrenes, and other electron-deficient olefins. The regioselectivity of the addition to the alkene is influenced by steric and electronic factors. For terminal alkenes, the aryl group typically adds to the less substituted carbon atom. The stereoselectivity of the reaction is generally high, favoring the formation of the trans isomer.

Table 3: General Conditions for Heck Coupling of Aryl Bromides

| Entry | Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)2 / P(o-tol)3 | NaOAc | DMF | 100 | 90 youtube.com |

| 2 | Iodobenzene | Styrene | PdCl2 | K2CO3 | DMF | 120 | 80 wikipedia.org |

| 3 | Aryl Bromide | n-Butyl Acrylate | Pd(OAc)2 / Imidazolium salt | K2CO3 | DMF/H2O | 120 | >95 organic-chemistry.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines libretexts.orgwikipedia.org. This reaction is a powerful tool for the synthesis of arylamines, which are important structural motifs in many pharmaceuticals and functional materials nih.govacsgcipr.org. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base libretexts.orgwikipedia.org.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig ligand families (e.g., XPhos, SPhos), are often employed to promote the reductive elimination step and prevent catalyst deactivation. A variety of primary and secondary amines, as well as other nitrogen nucleophiles, can be used as coupling partners.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Bromobenzene | Carbazole | [Pd(allyl)Cl]2 / t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | 95 nih.gov |

| 2 | Aryl Bromide | Secondary Amine | Pd(OAc)2 / RuPhos | NaOtBu | Toluene | 100 | High rug.nl |

| 3 | Aryl Bromide | Aniline (B41778) | Pd2(dba)3 / DPEphos | NaOtBu | Toluene | 80 | High rug.nl |

Cross-Coupling with Organometallic Reagents (e.g., Grignard, Organoaluminum)

In addition to boronic acids, other organometallic reagents can be used to functionalize the 4-position of this compound. Grignard reagents (organomagnesium halides) and organoaluminum compounds are effective nucleophiles in palladium- or nickel-catalyzed cross-coupling reactions researchgate.netorganic-chemistry.orgresearchgate.net. These reactions offer alternative pathways for the formation of carbon-carbon bonds.

Recent developments have shown that cross-coupling of bromopyridines with Grignard reagents can be promoted by purple light, obviating the need for a transition metal catalyst organic-chemistry.orgnih.gov. This method proceeds via a single electron transfer (SET) mechanism. Organoaluminum reagents, prepared from the corresponding organolithium or Grignard reagents, have also been shown to couple efficiently with aryl bromides in the presence of a palladium catalyst organic-chemistry.orgresearchgate.net.

Table 5: Examples of Cross-Coupling Reactions with Grignard and Organoaluminum Reagents

Directed Lithiation and Metalation on the Pyridine and Thiophene (B33073) Rings

Beyond functionalization at the bromine-bearing carbon, the aromatic rings of this compound can be modified through directed lithiation or metalation semanticscholar.orgclockss.orgresearchgate.net. This strategy involves the deprotonation of an aromatic C-H bond by a strong base, typically an organolithium reagent, directed by a nearby functional group semanticscholar.orgbaranlab.org. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent.

In the case of 2-substituted pyridines, a directing metalating group (DMG) at the 2-position can direct lithiation to the 3-position clockss.orgresearchgate.net. The thienyl group at the 2-position of this compound could potentially direct lithiation to the C-3 position of the pyridine ring. However, the presence of the bromine atom at the 4-position introduces a competing pathway: lithium-halogen exchange. This exchange is often faster than C-H deprotonation, especially with alkyllithium reagents like n-butyllithium or t-butyllithium.

To favor directed lithiation over halogen exchange, hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used at low temperatures clockss.orgznaturforsch.com. These bases are less prone to undergo halogen exchange.

The thiophene ring also has acidic protons that can be removed by a strong base. For unsubstituted thiophene, lithiation occurs preferentially at the 2-position. In 2-substituted thiophenes, the regioselectivity of lithiation depends on the nature of the substituent. The pyridine ring attached at the 2-position of the thiophene in this compound will influence the site of deprotonation on the thiophene ring. Careful choice of the base and reaction conditions is therefore critical to control the regioselectivity of metalation on either the pyridine or the thiophene ring.

Table 6: Regioselectivity of Lithiation in Pyridine and Thiophene Derivatives

| Substrate | Base | Conditions | Position of Lithiation | Comments | Reference |

| 2-Chloropyridine | BuLi-LiDMAE | THF, -78 °C | C-6 | Direct lithiation favored | nih.gov |

| 3-Bromopyridine | LDA | THF, -95 °C | C-4 | Directed by bromine | znaturforsch.com |

| 2-(Pivaloylamino)pyridine | n-BuLi | THF, 0 °C | C-3 | Directed by pivaloylamino group | semanticscholar.orgclockss.org |

| Thiophene | n-BuLi | Ether, RT | C-2 | Most acidic proton | General Knowledge |

Electrophilic Aromatic Substitution on the Thiophene Moiety

The thiophene ring, in comparison to benzene, is significantly more susceptible to electrophilic aromatic substitution (EAS). This heightened reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex or Wheland intermediate) through resonance. In the case of 2-substituted thiophenes like this compound, the directing effect of the pyridine substituent must be considered alongside the intrinsic reactivity of the thiophene ring.

Generally, electrophilic substitution on a 2-substituted thiophene preferentially occurs at the C5 position (the alpha-position adjacent to the sulfur atom), as the intermediate formed is the most stable. uoanbar.edu.iq The pyridine ring acts as an electron-withdrawing group, which deactivates the thiophene ring to some extent. However, the thiophene moiety remains the more electron-rich and, therefore, the more reactive of the two heterocyclic systems towards electrophiles.

Conversely, the pyridine ring is highly resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org Under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen becomes protonated, further deactivating the ring and making substitution on the thiophene portion even more favorable. rsc.orgresearchgate.net

Common electrophilic substitution reactions applicable to activated thiophene rings include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. While specific studies detailing these reactions on this compound are not prevalent, the outcomes can be predicted based on established reactivity principles. For instance, nitration would be expected to yield 4-Bromo-2-(5-nitro-2-thienyl)pyridine.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 4-Bromo-2-(5-nitro-2-thienyl)pyridine |

| Bromination | NBS in DMF | 4-Bromo-2-(5-bromo-2-thienyl)pyridine |

| Acylation | Ac₂O / H₃PO₄ | 1-(5-(4-Bromopyridin-2-yl)thiophen-2-yl)ethan-1-one |

| Formylation | POCl₃/DMF | 5-(4-Bromopyridin-2-yl)thiophene-2-carbaldehyde |

NBS: N-Bromosuccinimide, DMF: Dimethylformamide, Ac₂O: Acetic Anhydride

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, particularly when substituted with a halogen, is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom lowers the electron density of the ring, facilitating the attack of nucleophiles. This effect is most pronounced at the C2 (alpha) and C4 (gamma) positions. Consequently, the bromine atom at the C4 position of this compound serves as an effective leaving group in SNAr reactions. abertay.ac.uk

The general mechanism involves the addition of a nucleophile to the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. The subsequent elimination of the bromide ion restores the aromaticity of the pyridine ring, yielding the substituted product.

A wide range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates. For instance, the reaction of 4-halopyridines with sodium thiophenoxide or sodium methoxide (B1231860) proceeds efficiently to give the corresponding substituted pyridines. sci-hub.se The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. However, when the departure of the leaving group is rate-limiting, the order can revert to I > Br > Cl > F. sci-hub.se

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions on 4-Halopyridine Systems

| Substrate | Nucleophile | Product | Reference |

| 4-Iodopyridine | PhSNa | 4-(Phenylthio)pyridine | sci-hub.se |

| 4-Iodopyridine | PhCH₂OH | 4-(Benzyloxy)pyridine | sci-hub.se |

| 5-Bromo-4-chloro-2-(methylthio)pyrimidine | RNH₂ | 5-Bromo-4-(alkylamino)-2-(methylthio)pyrimidine | nih.gov |

| 4-Chlorothieno[2,3-d]pyrimidine | Morpholine | 4-Morpholinothieno[2,3-d]pyrimidine | nih.gov |

These examples with related 4-halopyridine and fused pyridine systems demonstrate the viability of using this compound as a substrate for a variety of SNAr transformations to introduce diverse functional groups at the C4 position.

Cascade Reactions and Annulations Involving this compound as a Building Block

The structure of this compound, featuring a reactive C-Br bond on a pyridine ring, makes it a valuable building block for the synthesis of more complex fused heterocyclic systems through cascade and annulation reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of multiple chemical bonds in a single synthetic operation.

Palladium-catalyzed reactions are particularly powerful for annulations involving aryl or heteroaryl halides. For example, bromoarenes can undergo annulation with alkynes, allenes, or other unsaturated partners to construct new rings. nih.govnih.govrsc.org Given this precedent, this compound could foreseeably participate in such transformations. A plausible reaction pathway would involve the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by insertion of an alkyne or other coupling partner and subsequent reductive elimination to form a new carbocyclic or heterocyclic ring fused to the pyridine core. The synthesis of thieno[2,3-b]pyridines often involves the cyclization of substituted pyridines, highlighting the utility of pyridine precursors in annulation strategies. nih.govresearchgate.net

Furthermore, the pyridine nitrogen can play a crucial role in directing or participating in cascade reactions. Intramolecular cyclizations, where a side chain introduced via substitution at the bromine position subsequently reacts with either the pyridine nitrogen or another position on the rings, can lead to polycyclic structures. nih.gov For instance, a palladium-catalyzed intramolecular C-H activation and annulation could be envisioned if a suitable functional group is installed at the C4 position.

While specific examples starting directly from this compound are not extensively documented, the reactivity patterns of similar bromo-heterocycles in modern organic synthesis strongly suggest its potential as a versatile substrate for constructing complex molecular architectures.

Table 3: Types of Annulation Reactions Applicable to Bromo-Heteroaromatic Compounds

| Reaction Type | Catalyst/Reagents | Potential Product from this compound |

| Larock Indole Synthesis | Pd Catalyst, Alkyne | Fused Indolyl-thienopyridine system |

| C-H Activation/Annulation | Pd Catalyst, Alkene/Alkyne | Fused polycyclic heteroaromatic system |

| [4+2] Cycloaddition | Heat or Catalyst, Diene | Thienopyridine-annulated cyclohexene (B86901) derivative |

| Intramolecular Heck Reaction | Pd Catalyst | Fused ring system via intramolecular cyclization |

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Thienyl Pyridine

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone for forming new carbon-carbon bonds from 4-Bromo-2-(thienyl)pyridine. The generally accepted catalytic cycle for this transformation involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Transmetalation : In this step, the organic moiety from an organoboron reagent (such as a boronic acid or boronic ester) is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the organoboron compound to form a more nucleophilic "ate" complex. This activated species then exchanges its organic group with the bromide ligand on the palladium center, yielding a new diorganopalladium(II) intermediate and displacing the boron-containing byproduct. The precise mechanism of transmetalation is still a subject of investigation, but it is a critical step for introducing the new carbon fragment.

Reductive Elimination : The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) intermediate. The two organic ligands—the thienyl-pyridine scaffold and the newly transferred group—couple to form the final product. This process reduces the palladium center from +2 back to its 0 oxidation state, thereby regenerating the active catalyst which can then re-enter the cycle. Kinetic studies have shown that this step follows first-order kinetics, indicating it is an intramolecular process.

Role of Transition Metal Catalysts and Ligand Design in Selectivity and Efficiency

The choice of transition metal catalyst and accompanying ligands is paramount in dictating the success of cross-coupling reactions involving this compound. While palladium is the most extensively used metal, others like nickel and copper have also found application. The ligand's role extends beyond simply stabilizing the metal center; it directly influences the catalyst's reactivity, stability, and selectivity.

Electron-rich and sterically bulky ligands, such as tri-tert-butylphosphine (B79228) or specialized biarylphosphines (e.g., SPhos), are known to promote the oxidative addition and reductive elimination steps. This acceleration is crucial for achieving high turnover numbers and for coupling less reactive substrates. For challenging substrates like heteroaryl chlorides, more electron-rich ligands are often required.

In the context of pyridyl substrates, ligand design is particularly critical. The nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium center, potentially inhibiting catalysis. This is a well-documented issue, especially for 2-substituted pyridines. Judicious ligand selection can mitigate this "2-pyridyl problem" by creating a steric shield around the metal center, discouraging unproductive coordination with the substrate's nitrogen atom.

The following table summarizes various catalyst systems employed in Suzuki-Miyaura reactions of substrates similar to this compound, highlighting the impact of different catalysts and ligands on reaction outcomes.

| Catalyst Precursor | Ligand | Base | Solvent | Substrate Type | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ (implicit) | K₃PO₄ | 1,4-Dioxane | (4-bromophenyl)pyrimidine | Good | |

| Pd(OAc)₂ | dppf | K₂CO₃ | water/1,4-dioxane | 4-Bromo-2-methylpyridine | 81 | |

| Pd(OAc)₂ | Q-Phos | KF | Toluene-H₂O | 2,4-dichloropyridine | 36 (C4-coupling) | |

| Pd Nanoparticles | None | K₂CO₃ | H₂O/Ethanol (B145695) | 1-bromo-4-fluorobenzene | >95 | |

| (dppf)Ni(cinnamyl)Cl | dppf | K₃PO₄ | Dioxane | Heteroaryl halides | High |

This table is illustrative and compiles data from reactions on analogous bromopyridine and other heteroaryl bromide substrates to demonstrate catalyst system variability.

Insights into Organometallic Intermediates and Reaction Pathways

Detailed mechanistic studies, often supported by spectroscopic and computational methods, have provided significant insights into the organometallic intermediates that populate the catalytic cycle. After oxidative addition of this compound to a Pd(0) source like Pd(PPh₃)₂, a square planar Pd(II) species, trans-[Pd(PPh₃)₂(4-(2-thienyl)pyridyl)(Br)], is formed. The initial product is a cis-complex, which typically isomerizes rapidly to the more stable trans-isomer.

The transmetalation step proceeds via intermediates where the boronate species coordinates to the palladium center. The base plays a crucial role, either by forming a more reactive boronate anion or by exchanging with the halide ligand on the palladium complex to create a more electrophilic center ready to accept the organic group from the boron atom.

Reductive elimination, which forms the final C-C bond, must occur from a cis-complex. Therefore, the trans-diorganopalladium(II) intermediate must isomerize back to a cis-conformation before the final product is released. The study of these intermediates is challenging due to their often transient nature, but techniques like ³¹P NMR spectroscopy can be used to observe the palladium-phosphine complexes involved in the catalytic cycle. In some cases, stable organopalladium(IV) intermediates have been isolated and studied, providing models for potential Pd(II)/Pd(IV) catalytic cycles, although the Pd(0)/Pd(II) cycle is more common for Suzuki reactions.

Regioselectivity Control in Functionalization Reactions

Regioselectivity refers to the control of reaction at a specific position when multiple potential reaction sites exist. For this compound, the primary site for cross-coupling is the C4-Br bond. However, understanding the factors that govern this reactivity is key, especially in more complex systems or when considering C-H activation as an alternative functionalization strategy.

The reactivity of a C-Br bond in palladium-catalyzed reactions is influenced by the electronic properties of the aromatic ring. In pyridines, the C2 and C4 positions are electronically activated (more electrophilic) due to the electron-withdrawing nature of the ring nitrogen. This intrinsic electronic property enhances the rate of oxidative addition at these positions compared to C3.

Studies on 2,4-dibromopyridine (B189624) provide a clear example of this principle. In Suzuki cross-coupling reactions, the reaction occurs selectively at the C2 position, which is generally more activated than C4. However, this selectivity can be influenced and sometimes reversed by the choice of ligand and reaction conditions. This demonstrates that while the inherent electronics of the pyridine ring set a baseline for reactivity, kinetic control via catalyst and ligand choice can be used to direct the reaction to a specific site. For this compound, the C4 position is activated, making the C-Br bond a reliable handle for selective functionalization via oxidative addition.

Kinetic and Thermodynamic Studies of Key Transformations

While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented, the principles can be understood from studies on analogous aryl bromides.

Thermodynamics: Computational methods, particularly Density Functional Theory (DFT), have become invaluable for mapping the thermodynamic landscape of catalytic cycles. These studies allow for the calculation of the free energies of intermediates and the activation energies of transition states along the reaction pathway. Such calculations can rationalize observed reactivity and selectivity. For instance, DFT studies can confirm the relative stability of trans- versus cis-palladium intermediates and calculate the energy barrier for the rate-limiting oxidative addition step. Experimental techniques like differential scanning calorimetry have been used in model systems to estimate thermodynamic parameters such as Pd-C bond energies, which are crucial for understanding the driving forces behind reductive elimination.

Applications of 4 Bromo 2 Thienyl Pyridine in Materials Science and Synthetic Organic Chemistry

Precursor for Conjugated Polymers and Oligomers for Organic Electronics

4-Bromo-2-(thienyl)pyridine is a valuable precursor in the synthesis of π-conjugated polymers and oligomers, which are fundamental components of organic electronic devices. The presence of the bromine atom facilitates cross-coupling reactions, a key step in the polymerization process to form extended conjugated systems. These materials are integral to the development of next-generation electronic devices.

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

While direct applications of polymers derived specifically from this compound in OLEDs and organic solar cells (OSCs) are emerging, the broader class of pyridine-containing conjugated polymers has demonstrated significant potential in these fields. Pyridine-based materials can function as electron-transporting layers (ETLs) in OSCs, enhancing device efficiency and performance. For instance, derivatives such as 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) have been shown to be promising ETL materials, leading to higher fill factors and power conversion efficiencies in OSCs compared to conventional materials rsc.org. The introduction of pyridine (B92270) units into conjugated polymer backbones can influence the material's electronic properties, morphology, and stability, which are critical factors for both OLED and OSC performance. The development of new pyridine-containing polymers, for which this compound is a potential building block, is an active area of research aimed at improving the efficiency and longevity of these devices rsc.orgsemanticscholar.org.

Ligand Precursor for Transition Metal Catalysis and Coordination Chemistry

The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene (B33073) ring of this compound make it an excellent candidate for the development of ligands for transition metal complexes. These complexes are pivotal in catalysis and coordination chemistry.

Design and Synthesis of Novel Bidentate and Multidentate Ligands

This compound can be utilized in the synthesis of bidentate and multidentate ligands. The pyridine and thiophene moieties can coordinate to a metal center, and the bromo-substituent provides a reactive site for further functionalization to create more complex ligand architectures. The synthesis of such ligands is a key area of research for developing new catalysts and materials with tailored properties. For example, the condensation of related pyridine derivatives with other heterocyclic compounds can lead to the formation of polydentate aza/sulfur ligands capable of chelating metal cations like Ru(II), Os(II), and Ir(III), which are known for their interesting photophysical properties nih.gov.

Role in Asymmetric Catalysis and C-H Activation

Pyridine-containing chiral ligands are of great importance in asymmetric catalysis. While specific examples detailing the use of this compound in asymmetric catalysis are not prevalent, the development of chiral pyridine derivatives is a significant field of study chim.itrsc.org. The functionalization of the this compound scaffold could lead to novel chiral ligands for enantioselective transformations.

In the area of C-H activation, palladium-catalyzed cross-coupling reactions of substrates like substituted 4-(thiophen-2-yl)pyridine have been reported mdpi.com. The bromo-substituent on this compound makes it an ideal substrate for such reactions, enabling the formation of new carbon-carbon bonds and the construction of more complex molecules. The development of efficient catalytic systems for the C-H functionalization of pyridines is a topic of ongoing research, with implications for the synthesis of pharmaceuticals and advanced materials beilstein-journals.orgacs.orgchemrxiv.org.

Building Block for the Synthesis of Complex Heterocyclic Architectures

The reactivity of the bromine atom in this compound, typically through transition metal-catalyzed cross-coupling reactions, allows for its use as a building block in the synthesis of more elaborate heterocyclic structures. This versatility is crucial for the construction of functional molecules with specific electronic and photophysical properties. For instance, related bromopyridines can be coupled with various Grignard reagents to form a range of substituted pyridines organic-chemistry.orgorganic-chemistry.org. This highlights the potential of this compound to be a scaffold for creating diverse and complex molecular architectures.

Applications in Supramolecular Chemistry and Self-Assembly

The ability of the pyridine and thiophene units to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes this compound a candidate for use in supramolecular chemistry. These interactions can drive the self-assembly of molecules into well-defined, higher-order structures. Macrocycles containing bis(1,2,3-triazolyl)pyridine motifs, which share structural similarities with functionalized this compound, have been shown to undergo self-assembly with metal ions and bind anions rsc.orgchemrxiv.org. This suggests that derivatives of this compound could be designed to form interesting supramolecular assemblies with potential applications in sensing, catalysis, and materials science.

Computational and Theoretical Studies on 4 Bromo 2 Thienyl Pyridine and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic environment of 4-Bromo-2-(thienyl)pyridine. These calculations, often performed using DFT with basis sets like B3LYP/6-31G(d,p), determine the optimized molecular geometry and the distribution of electrons within the molecule. This information is crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.

Studies on closely related derivatives, such as imine-based analogues synthesized via Suzuki coupling, reveal key electronic characteristics. For instance, DFT investigations on compounds derived from the coupling of a brominated thiophene-aniline scaffold provide valuable data on how substituents influence the electronic structure. These calculations help in determining reactivity descriptors like ionization potential, electron affinity, and chemical hardness, which quantify the molecule's susceptibility to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In derivatives of this compound, the HOMO is typically localized over the electron-rich thiophene (B33073) and aniline (B41778) portions, while the LUMO is distributed across the electron-accepting pyridine (B92270) and imine functionalities. This distribution dictates how the molecule interacts with other reagents. For example, a low LUMO energy indicates a strong capability to accept electrons, making the molecule susceptible to nucleophilic attack.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative 5a | -5.73 | -1.84 | 3.89 |

| Derivative 5b | -5.69 | -1.92 | 3.77 |

| Derivative 5c | -5.81 | -1.89 | 3.92 |

| Derivative 6a | -5.55 | -1.82 | 3.73 |

| Derivative 6b | -5.53 | -1.89 | 3.64 |

| Derivative 6c | -5.61 | -1.87 | 3.74 |

This table presents calculated HOMO, LUMO, and energy gap values for selected derivatives of a 4-bromo-thienyl-aniline scaffold, illustrating the application of FMO analysis.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP or MESP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack.

For this compound and its derivatives, MEP maps highlight the electronegative nitrogen atom of the pyridine ring as a site of high negative potential, making it a likely center for protonation or coordination to metal catalysts. The hydrogen atoms and the bromine atom, due to its electron-withdrawing nature, often correspond to regions of positive potential. The MEP surface provides a comprehensive picture of the molecule's reactive sites, guiding the understanding of its interaction with other molecules and its role in chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular vibrations, rotations, and conformational changes in different environments (e.g., in solution). nih.gov For a molecule like this compound, MD simulations can reveal how the molecule interacts with solvent molecules, how it approaches a catalytic surface, and the stability of its different conformers at a given temperature. mdpi.comrsc.org This provides a deeper understanding of its behavior in a realistic chemical system beyond the static picture of a single optimized geometry. mdpi.comnih.gov

Prediction of Spectroscopic Properties to Aid Research Interpretation (e.g., UV-Vis, NMR chemical shifts in a research context)

Computational chemistry is an indispensable tool for predicting spectroscopic properties, which helps in the interpretation and validation of experimental data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govaps.org By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be obtained. nih.gov These predicted values are then compared with experimental spectra to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be resolved by considering different possible isomers, tautomers, or conformers in the calculation, thus making it a powerful method for structural elucidation. rsc.org

UV-Vis Spectra: The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.comresearchgate.netrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. nih.govmdpi.comrsc.org For conjugated systems like this compound, TD-DFT can accurately predict the π → π* transitions that are responsible for its characteristic absorption bands, helping researchers to understand how structural modifications affect its optical properties. nih.gov

Reaction Mechanism Elucidation using DFT

Density Functional Theory is a powerful method for investigating the mechanisms of chemical reactions at the molecular level. For a molecule like this compound, which is often synthesized or used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling), DFT can provide profound insights into the reaction pathway. nih.govresearchgate.net

By modeling the reactants, intermediates, transition states, and products, researchers can construct a complete potential energy surface for the reaction. This allows for the calculation of activation energies for each step, which helps in identifying the rate-determining step of the mechanism. For a Suzuki reaction involving a bromo-pyridine, DFT calculations can model the key steps of the catalytic cycle:

Oxidative Addition: The addition of the C-Br bond of the pyridine ring to the palladium(0) catalyst.

Transmetalation: The transfer of the thienyl group from the boronic acid (or its derivative) to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, yielding this compound and regenerating the palladium(0) catalyst.

These studies can also explain observed regioselectivity, for instance, why a reaction occurs preferentially at one position over another on a di-substituted ring. researchgate.net Such mechanistic investigations are crucial for optimizing reaction conditions and designing more efficient catalysts and synthetic routes. mdpi.com

Advanced Spectroscopic and Analytical Research Techniques for 4 Bromo 2 Thienyl Pyridine

High-Resolution Mass Spectrometry for Product Identification and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 4-Bromo-2-(thienyl)pyridine and for elucidating reaction mechanisms by identifying intermediates and byproducts. HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecular ion and its fragments.

In the analysis of this compound (C₉H₆BrNS), the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and sulfur (³²S, ³³S, ³⁴S). The high-resolution measurement of this isotopic cluster would confirm the elemental formula.

Electron impact (EI) ionization of this compound would likely induce predictable fragmentation pathways. The energetically unstable molecular ion can break apart into smaller, more stable fragments. libretexts.orgwikipedia.org The analysis of these fragmentation patterns provides structural information. Key fragmentation processes for this molecule are expected to include:

Loss of a bromine radical: Cleavage of the C-Br bond would result in a significant fragment ion at [M-Br]⁺. This is a common fragmentation pathway for aromatic bromides.

Cleavage of the C-C bond between the rings: This would lead to the formation of ions corresponding to the bromopyridinyl cation or the thienyl cation.

Ring fragmentation: Fragmentation of the pyridine (B92270) or thiophene (B33073) rings can also occur, leading to smaller charged species.

By analyzing the exact masses of these fragments, researchers can piece together the structure of the parent molecule and any related compounds in a sample mixture.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Calculated m/z (for ⁷⁹Br, ¹²C, ¹H, ¹⁴N, ³²S) |

| [C₉H₆BrNS]⁺˙ (Molecular Ion) | Intact molecule | 238.9408 |

| [C₉H₆NS]⁺ | Loss of Br radical | 159.0245 |

| [C₅H₃BrN]⁺˙ | Bromopyridine fragment | 157.9452 |

| [C₄H₃S]⁺ | Thienyl fragment | 83.0006 |

Note: This table is predictive and based on common fragmentation patterns of related heterocyclic compounds.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound in solution. While standard 1D ¹H and ¹³C NMR provide essential information, advanced 2D NMR techniques are necessary for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings. The chemical shifts will be influenced by the electronegativity of the nitrogen and sulfur atoms, the bromine substituent, and the anisotropic effects of the aromatic rings. Protons on the pyridine ring typically appear at a lower field (higher ppm) than those on the thiophene ring. chemicalbook.comrsc.org

¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the bromine atom will be significantly affected, and its chemical shift can be predicted based on empirical data for similar brominated aromatics. rsc.orgrsc.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (³J-coupling). It would reveal the connectivity of protons within the pyridine and thiophene rings, helping to distinguish between isomers.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the pyridine and thiophene rings and for assigning quaternary (non-protonated) carbon atoms.

Solid-State NMR (SSNMR): While less common for routine characterization, solid-state NMR could provide valuable information about the structure and dynamics of this compound in its crystalline form. It can be used to study polymorphism, identify different crystalline forms, and investigate intermolecular interactions in the solid state.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position (Pyridine Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | ~155 |

| C3 | ~7.2-7.4 | ~120 |

| C4 | - | ~142 (C-Br) |

| C5 | ~8.3-8.5 | ~125 |

| C6 | ~7.5-7.7 | ~150 |

| Atom Position (Thiophene Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2' | - | ~144 |

| C3' | ~7.3-7.5 | ~128 |

| C4' | ~7.1-7.3 | ~127 |

| C5' | ~7.6-7.8 | ~129 |

Note: These are estimated values based on data for 2-bromopyridine (B144113) and 2-thienylpyridine and are subject to solvent effects and the combined electronic influence of the substituents. chemicalbook.comrsc.orgrsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. acs.orgnih.govacs.org For this compound, a single-crystal X-ray diffraction study would provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

Key structural features that would be elucidated include:

Planarity: The degree of planarity of the pyridine and thiophene rings.

Dihedral Angle: The torsion angle between the planes of the two aromatic rings, which is a critical parameter influencing the degree of π-conjugation between them.

Intermolecular Interactions: The analysis of the crystal packing would reveal non-covalent interactions such as π–π stacking, halogen bonding (C-Br···N or C-Br···S), and C-H···π interactions, which govern the supramolecular architecture.

While a crystal structure for the exact target molecule is not publicly available, data from closely related compounds, such as substituted thienylpyridines, provide valuable insights. For example, in similar structures, the dihedral angle between the thiophene and pyridine rings is often small, indicating a relatively planar conformation that facilitates electronic communication between the rings. acs.orgnih.govacs.org

Table 3: Representative Crystallographic Data for a Thienylpyridine Derivative

| Parameter | Typical Value | Significance |

| C-C (pyridine) | 1.37 - 1.39 Å | Typical aromatic C-C bond lengths. |

| C-N (pyridine) | 1.33 - 1.35 Å | Shorter than a C-C single bond due to aromaticity. |

| C-C (thiophene) | 1.36 - 1.44 Å | Variation reflects different bond orders within the ring. |

| C-S (thiophene) | 1.70 - 1.73 Å | Characteristic C-S bond length in a thiophene ring. |

| C-Br | ~1.90 Å | Standard length for a C-Br bond on an sp² hybridized carbon. |

| Dihedral Angle (Py-Th) | 5° - 55° | Indicates the degree of twisting between the two rings. acs.orgacs.org |

| π–π Stacking Distance | 3.4 - 3.8 Å | Distance between parallel aromatic rings, indicative of stacking interactions. |

Note: Data are generalized from published crystal structures of similar thienylpyridine compounds. acs.orgnih.govacs.org

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed "fingerprint" of this compound, allowing for conformational analysis and the study of intermolecular interactions.

The vibrational spectrum of this molecule will be complex, with contributions from both the bromopyridine and thienyl moieties. Key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

Ring Stretching: C=C and C=N stretching vibrations of the pyridine and thiophene rings are expected in the 1600-1400 cm⁻¹ region. These bands are often intense and are sensitive to substitution.

In-plane and Out-of-plane C-H Bending: These vibrations occur in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively, and are characteristic of the substitution pattern on the aromatic rings.

C-S Stretching: The thiophene C-S stretching modes are typically found in the 850-600 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. Changes in peak positions or intensities upon changes in physical state (solid vs. solution) or solvent can provide insights into conformational changes and intermolecular interactions.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Pyridine Ring C=C, C=N Stretch | 1610 - 1550 | FTIR, Raman |

| Thiophene Ring C=C Stretch | 1550 - 1400 | FTIR, Raman |

| Aromatic C-H In-plane Bend | 1300 - 1000 | FTIR, Raman |

| Aromatic C-H Out-of-plane Bend | 900 - 700 | FTIR, Raman |

| Thiophene C-S Stretch | 850 - 600 | Raman |

| C-Br Stretch | 600 - 500 | FTIR, Raman |

Note: These are approximate frequency ranges based on characteristic group frequencies for similar compounds.

UV-Vis Spectroscopy for Electronic Properties and Reaction Monitoring

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its electronic structure and conjugation. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated system formed by the pyridine and thiophene rings. Less intense n→π* transitions, involving the non-bonding electrons on the nitrogen atom, may also be observed. nih.govnist.gov

The absorption maxima (λmax) and molar absorptivity (ε) are sensitive to:

Conjugation: The electronic coupling between the two rings will influence the energy of the electronic transitions. A more planar conformation generally leads to a longer effective conjugation length and a bathochromic (red) shift to longer wavelengths.

Substituents: The bromo group, acting as a weak deactivator but also a π-donor through its lone pairs, and the thienyl group will modulate the energy levels of the molecular orbitals, causing shifts in the absorption bands compared to unsubstituted pyridine.

Solvent Polarity: The position of the absorption bands can be affected by the polarity of the solvent (solvatochromism). For instance, n→π* transitions typically exhibit a hypsochromic (blue) shift in polar solvents. nih.gov

UV-Vis spectroscopy is also a valuable tool for reaction monitoring. By tracking the appearance or disappearance of absorption bands characteristic of reactants, intermediates, or products, the progress of a chemical reaction involving this compound can be followed in real-time.

Table 5: Predicted Electronic Transitions for this compound

| Transition Type | Typical λmax Range (nm) | Characteristics |

| π→π | 250 - 350 | High intensity (large ε). Associated with the extended π-conjugated system. |

| n→π | 300 - 400 | Low intensity (small ε). Involves lone pair electrons on the pyridine nitrogen. |

Note: Predicted values are based on data for bromopyridines and thienyl-containing aromatic systems. nih.govnist.govnih.gov

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized pyridine (B92270) derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. A primary challenge lies in developing more efficient and environmentally benign methods for the synthesis of 4-Bromo-2-(thienyl)pyridine.

Current synthetic strategies for similar biheterocyclic compounds often rely on cross-coupling reactions, such as the Suzuki coupling. Future research should focus on optimizing these reactions by employing greener solvents, such as water or polyethylene (B3416737) glycol (PEG), and utilizing highly efficient and recyclable catalysts like palladium on carbon (Pd/C). researchgate.netresearchgate.net Microwave-assisted synthesis is another promising avenue to explore, as it can significantly reduce reaction times and improve yields. researchgate.net

A significant challenge is the selective functionalization of the pyridine and thiophene (B33073) rings. Developing synthetic routes that allow for precise control over the introduction of substituents is crucial for creating a diverse library of derivatives for various applications. This could involve the exploration of chemo- and site-selective cross-coupling reactions. researchgate.net

Exploration of Novel Reactivity and Functionalization Pathways

The reactivity of this compound is dictated by the electronic properties of both the electron-deficient pyridine ring and the electron-rich thiophene ring, as well as the presence of the bromine atom, which serves as a versatile handle for further functionalization. A key area of future research will be to explore and exploit this unique reactivity profile.

The bromine atom at the 4-position of the pyridine ring is a prime site for various cross-coupling reactions, enabling the introduction of a wide array of functional groups. Beyond standard coupling methodologies, investigating novel activation methods for the C-Br bond could lead to new synthetic possibilities.

Furthermore, the C-H bonds on both the pyridine and thiophene rings present opportunities for direct C-H functionalization. rsc.org This atom-economical approach avoids the need for pre-functionalized starting materials and is a significant focus of modern organic synthesis. Research into regioselective C-H activation and functionalization of this compound will be a challenging yet rewarding endeavor.

The nitrogen atom of the pyridine ring can be quaternized or oxidized to modulate the electronic properties of the entire molecule, potentially influencing its reactivity and physical properties. Exploring these transformations and the subsequent chemistry of the resulting derivatives could unlock new applications.

Integration into Emerging Fields of Materials Science and Catalysis

The unique electronic and structural features of this compound make it an attractive building block for advanced materials and catalysts.

In materials science, this compound could serve as a precursor for novel organic electronic materials. For instance, derivatives of thienylpyridines are used in the synthesis of photochromic diarylethenes, which are promising materials for optical data storage and molecular switches. researchgate.net Future research could focus on synthesizing polymers or oligomers incorporating the this compound unit to investigate their optical and electronic properties. The development of fluorinated polymers containing pyridine moieties has also been a subject of interest for creating high-performance materials. mdpi.com